

An In-Depth Technical Guide on the Pharmacology and Pharmacokinetics of ST 1535

Author: BenchChem Technical Support Team. Date: December 2025



This document provides a comprehensive overview of the pharmacological and pharmacokinetic properties of **ST 1535**, a selective antagonist of the A2A adenosine receptor. The information is intended for researchers, scientists, and professionals in the field of drug development.

### Introduction

**ST 1535** is an experimental compound that has demonstrated potential as a therapeutic agent for Parkinson's disease.[1][2][3][4] Its primary mechanism of action involves the antagonism of the A2A adenosine receptor, which plays a modulatory role in dopaminergic neurotransmission. [1][4] By blocking these receptors, **ST 1535** can potentiate the effects of dopamine and L-dopa, offering a non-dopaminergic approach to managing Parkinsonian symptoms.[1][4]

### **Pharmacology**

The pharmacological profile of **ST 1535** has been characterized through a series of in vitro and in vivo studies.

### 2.1. In Vitro Pharmacology

**ST 1535** exhibits a competitive antagonism at adenosine receptors, with a preferential affinity for the A2A subtype.[1][3][5]

Table 1: In Vitro Activity of **ST 1535** at Human Adenosine Receptors



Receptor Subtype	Assay Type	Agonist	Cell Line	Paramete r	Value (nM)	Referenc e
Human A2A	cAMP accumulati on	NECA	СНО	IC50	353 ± 30	[1][3]
Human A1	cAMP accumulati on	СНА	СНО	IC50	510 ± 38	[1][3]
Human A2B	cAMP accumulati on	Forskolin	СНО	IC50	950	[2]
Human A3	cAMP accumulati on	Forskolin	СНО	IC50	>1000	[2]
Human A2A	Radioligan d binding	HEK	Ki	2.3	[4]	
Human A1	Radioligan d binding	HEK	Ki	107	[4]	_

NECA: 5'-(N-Ethylcarboxamido)adenosine, CHA: N6-Cyclohexyladenosine, CHO: Chinese Hamster Ovary cells, HEK: Human Embryonic Kidney cells.

#### 2.2. In Vivo Pharmacology

Preclinical studies in animal models have demonstrated the efficacy of **ST 1535** in relevant models of Parkinson's disease.

Table 2: In Vivo Effects of ST 1535 in Murine Models



Model	Species	Administr ation	Dose (mg/kg)	Effect	Duration	Referenc e
CGS 21680- induced catalepsy	Mouse	Oral	5 and 10	Antagonis m of catalepsy	-	[1][3][4]
Haloperidol -induced catalepsy	Mouse	Oral	5 - 20	Antagonis m of catalepsy	Up to 7 hours	[1][3][4]
Spontaneo us motor activity	Mouse	Oral	5 - 20	Hypermotili ty	-	[1][4]
L-dopa potentiatio n	Mouse	Oral	1.25 and 2.5	Potentiatio n of L- dopa's anti- cataleptic effect	-	[1][3][4]
L-dopa induced turning behavior	Rat	Intraperiton eal	20 and 40	Increased contralater al turns	-	[2]

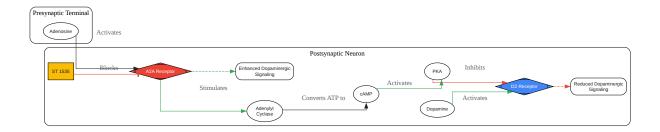
### **Pharmacokinetics**

Detailed pharmacokinetic parameters for **ST 1535** are not extensively reported in the publicly available literature. The available information suggests that **ST 1535** is orally active and possesses long-lasting pharmacodynamic effects.[1][2][3][4] The duration of action in behavioral models, such as the antagonism of haloperidol-induced catalepsy for up to 7 hours, indicates a favorable pharmacokinetic profile for sustained in vivo activity.[1][4]

# **Mechanism of Action and Signaling Pathways**



**ST 1535** acts as an antagonist at the A2A adenosine receptor, which is a G-protein coupled receptor (GPCR) that, upon activation by adenosine, stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels. By blocking this receptor, **ST 1535** prevents this signaling cascade. In the basal ganglia, A2A receptors are highly expressed and form heteromers with dopamine D2 receptors, where they exert an inhibitory effect on D2 receptor function. Antagonism of A2A receptors by **ST 1535** is thought to release this inhibition, thereby enhancing dopaminergic signaling, which is beneficial in the context of Parkinson's disease.



Click to download full resolution via product page

Figure 1: Simplified signaling pathway of **ST 1535** action.

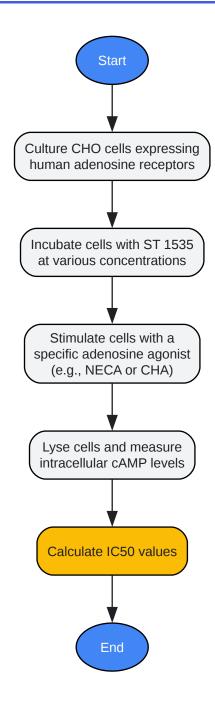
# **Experimental Protocols**

Detailed experimental protocols are not fully provided in the abstracts of the reviewed literature. However, based on the descriptions, the following methodologies were likely employed.

#### 5.1. In Vitro cAMP Accumulation Assay

This assay is used to determine the functional antagonism of **ST 1535** at adenosine receptors.





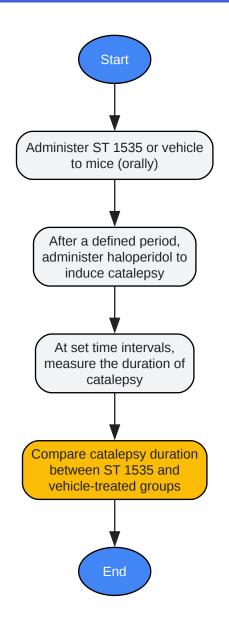
Click to download full resolution via product page

Figure 2: Workflow for the in vitro cAMP accumulation assay.

#### 5.2. Haloperidol-Induced Catalepsy Model

This in vivo model assesses the ability of **ST 1535** to reverse drug-induced parkinsonian-like motor deficits.





Click to download full resolution via product page

Figure 3: Workflow for the haloperidol-induced catalepsy model.

## **Summary and Future Directions**

ST 1535 is a preferential A2A adenosine receptor antagonist with demonstrated efficacy in preclinical models of Parkinson's disease. Its ability to potentiate dopaminergic neurotransmission through a non-dopaminergic mechanism makes it a promising candidate for further investigation. While its in vitro and in vivo pharmacology are partially characterized, a more detailed pharmacokinetic analysis, including absorption, distribution, metabolism, and excretion (ADME) studies, would be crucial for its continued development. Furthermore, the



long-term safety and efficacy of **ST 1535** in more advanced preclinical models would be necessary before consideration for clinical trials.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. ST 1535: a preferential A2A adenosine receptor antagonist PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-Depth Technical Guide on the Pharmacology and Pharmacokinetics of ST 1535]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1682632#st-1535-pharmacology-and-pharmacokinetics]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com